3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Physicochemical profiling Lipophilicity ADME prediction

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 123812-83-9): conformationally restricted fluorinated building block for CNS drug discovery & PET tracer synthesis. LogP 0.86, TPSA 37Ų, ΔLogP +0.15 vs unsubstituted analog. Serves as metabolically stable bioisostere of tert-butyl & aryl groups. Documented in [¹⁸F]FACBC precursor synthesis. Two process-validated routes support gram-to-kilogram scale-up. Ideal for fragment-based campaigns requiring precise lipophilicity modulation without solubility compromise.

Molecular Formula C6H7F3O2
Molecular Weight 168.115
CAS No. 123812-83-9
Cat. No. B2595778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
CAS123812-83-9
Molecular FormulaC6H7F3O2
Molecular Weight168.115
Structural Identifiers
SMILESC1C(CC1C(F)(F)F)C(=O)O
InChIInChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
InChIKeyZSULKAPJHICPKB-JPYJGEKTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid (CAS 123812-83-9): Procurement Specifications and Core Structural Characteristics


3-(Trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 123812-83-9) is a fluorinated cyclobutane carboxylic acid building block widely employed in medicinal chemistry and radiopharmaceutical synthesis. The compound features a conformationally restricted cyclobutane ring bearing a trifluoromethyl group at the 3-position and a carboxylic acid handle, enabling versatile downstream functionalization [1]. Its physicochemical profile—characterized by a calculated ACD/LogP of 0.86, a pKa of approximately 4.37, and a topological polar surface area of 37 Ų—makes it particularly suitable for central nervous system-targeted therapeutic programs and fragment-based drug discovery campaigns [2].

Why Generic Cyclobutane Carboxylic Acids Cannot Substitute for 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid in Rigorous Research Applications


The presence of the trifluoromethyl substituent at the 3-position of the cyclobutane ring fundamentally alters the compound's physicochemical and conformational properties compared to unsubstituted or alkyl-substituted cyclobutane carboxylic acids. This substitution increases lipophilicity (ACD/LogP = 0.86 versus 0.71 for cyclobutanecarboxylic acid) while simultaneously modulating acid strength (pKa ≈ 4.37) and metabolic vulnerability [1]. The trifluoromethyl group also imparts unique steric and electronic characteristics that enable this building block to function as a bioisostere for tert-butyl and aryl moieties—a capability absent in non-fluorinated analogs [2]. Consequently, substituting this compound with a generic cyclobutane carboxylic acid would compromise downstream compound properties including target engagement, metabolic stability, and CNS penetration potential.

Quantitative Differentiation Evidence: 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid Versus Comparators


Lipophilicity Modulation: LogP Comparison with Unsubstituted Cyclobutanecarboxylic Acid

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid exhibits an ACD/LogP value of 0.86, representing a measurable increase in lipophilicity compared to unsubstituted cyclobutanecarboxylic acid (calculated LogP = 0.71) [1]. This 0.15 log unit increase, attributable solely to the trifluoromethyl substituent, enhances membrane permeability potential without pushing the compound into excessive lipophilicity ranges that often correlate with poor solubility or promiscuous binding.

Physicochemical profiling Lipophilicity ADME prediction

Scalable Synthesis: Two Validated Process-Scale Routes with Demonstrated Multigram Capacity

Two distinct scalable synthetic routes to 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported and validated, starting from readily available 4-oxocyclobutane precursors [1]. In the bis-carboxylate system, treatment with TMSCF3 and a fluoride source generates CF3 carbinols, which undergo Bu3SnH-mediated deoxygenation followed by decarboxylation to yield the target compound. In the monocarboxylate system, efficient triflate elimination and subsequent hydrogenation afford cis-1. Independent work demonstrates that analogous fluoroalkyl cyclobutane carboxylic acids can be prepared on up to 50 g scale using optimized resolution protocols . This contrasts with many niche fluorinated building blocks that lack demonstrated scalable access, creating procurement risk.

Process chemistry Scale-up Supply chain assurance

Radiopharmaceutical Precursor Utility: Documented Application in [18F]FACBC PET Tracer Synthesis

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid and its derivatives are explicitly cited as key intermediates in the preparation of radiopharmaceutical precursors, specifically for [18F]-1-amino-3-fluorocyclobutanecarboxylic acid ([18F]FACBC), a PET tracer used in tumor imaging [1]. Patent literature describes the use of protected amino acid derivatives incorporating the cyclobutane carboxylic acid scaffold for this application [2]. This demonstrated utility distinguishes the compound from unsubstituted cyclobutane carboxylic acids that lack the requisite substitution pattern for radiolabeling chemistry.

Radiopharmaceuticals PET imaging Fluorine-18 labeling

Bioisosteric Replacement of tert-Butyl: Enhanced Metabolic Clearance Resistance with Preserved Bioactivity

The 1-trifluoromethyl-cyclobutyl group—for which 3-(trifluoromethyl)cyclobutane-1-carboxylic acid serves as a foundational building block—has been systematically evaluated as a bioisostere for the tert-butyl group [1]. In comparative studies across multiple bioactive compounds representing commercial drugs and agrochemicals, replacement of tert-butyl with 1-trifluoromethyl-cyclobutyl preserved the original mode of bioactivity while enhancing resistance to metabolic clearance in select cases [1]. X-ray structural analysis and Hammett parameter evaluation further characterized the electronic and steric properties of this substitution [1]. While the trifluoromethyl-cyclobutyl group exhibited slightly larger steric size and moderately increased lipophilicity relative to tert-butyl, it maintained comparable pharmacophoric behavior [1].

Bioisosterism Metabolic stability Lead optimization

Physicochemical Differentiation Among Fluoroalkyl Substituents: CF3 vs. CHF2 vs. CH2F in Cyclobutane Scaffolds

A comprehensive study characterizing all possible cis- and trans-1,3-disubstituted cyclobutane-derived amines and carboxylic acids bearing mono-, di-, and trifluoromethyl groups at the C-3 position provides direct comparative physicochemical data . The CF3-substituted derivatives exhibit distinct dissociation constants (pKa) and lipophilicities (LogP) relative to their CHF2 and CH2F counterparts . This systematic characterization enables rational selection of the optimal fluoroalkyl substituent based on desired ADME profile targets. The study further validates that 3-(trifluoromethyl)cyclobutane-1-carboxylic acid can be obtained as separated cis- and trans-isomers through resolution, enabling stereochemically defined building block procurement .

Fluorine chemistry Structure-property relationships Drug design

Regioisomeric Differentiation: 3-Substituted Versus 1-Substituted Trifluoromethyl Cyclobutane Carboxylic Acids

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 123812-83-9) is structurally distinct from 1-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 277756-45-3), with the position of the CF3 group imparting different conformational and electronic properties [1]. The 3-substituted regioisomer positions the trifluoromethyl group on the ring relative to the carboxylic acid, generating a 1,3-disubstituted cyclobutane scaffold, whereas the 1-substituted analog places both substituents on the same carbon, creating a geminal disubstitution pattern [1]. This regioisomeric distinction is critical for applications requiring specific spatial orientation of functional groups, such as conformationally restricted peptidomimetics or targeted protein degraders. The 3-substituted regioisomer exhibits a calculated ACD/LogP of 0.86, compared to an XLogP3-AA value of 1.7 for the 1-substituted analog [1], reflecting substantially different lipophilicity profiles.

Regioisomerism Conformational analysis Structure-based design

Optimal Procurement Scenarios for 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid in Scientific and Industrial Workflows


Medicinal Chemistry: Fragment-Based Lead Optimization Requiring Controlled Lipophilicity Increase

In fragment-based drug discovery programs where the starting fragment requires modest lipophilicity enhancement to improve membrane permeability without compromising solubility, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid offers a ΔLogP of +0.15 relative to unsubstituted cyclobutanecarboxylic acid [1]. This precise modulation, combined with the compound's conformational restriction and hydrogen bond donor/acceptor profile, makes it an ideal building block for growing fragments into lead-like molecules while maintaining favorable physicochemical properties for CNS penetration (topological polar surface area = 37 Ų) [2].

Process Chemistry: Scale-Up Programs Requiring Validated Synthetic Routes

Research programs transitioning from discovery to preclinical development benefit from building blocks with demonstrated scalable syntheses. The two process-validated routes to 3-(trifluoromethyl)cyclobutane-1-carboxylic acid published in Organic Process Research & Development provide a reliable foundation for kilogram-scale supply . Additionally, the demonstrated 50 g scale preparation of structurally related fluoroalkyl cyclobutane carboxylic acids confirms the feasibility of multigram-to-kilogram production for this compound class [1].

Radiopharmaceutical Development: PET Tracer Precursor Synthesis

Laboratories developing fluorine-18 labeled PET tracers, particularly those targeting amino acid transporters for oncology imaging, should prioritize this building block based on its documented use in [18F]FACBC precursor synthesis . The compound's structural features align with the requirements for protected amino acid derivatives used in automated radiopharmaceutical synthesis modules, reducing the need for de novo route development [1].

Lead Optimization: Bioisosteric Replacement of Metabolically Labile tert-Butyl Groups

When a lead compound contains a tert-butyl group that is limiting in vivo exposure due to oxidative metabolism, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid provides a synthetic entry point to the 1-trifluoromethyl-cyclobutyl bioisostere . Systematic evaluation has demonstrated that this substitution preserves the mode of bioactivity while enhancing resistance to metabolic clearance in multiple drug and agrochemical candidates . This strategy is particularly valuable for oral drug programs where metabolic stability is a key optimization parameter.

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